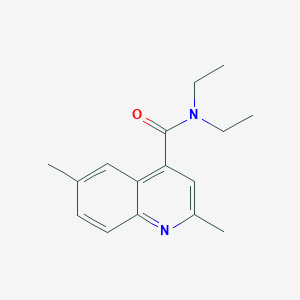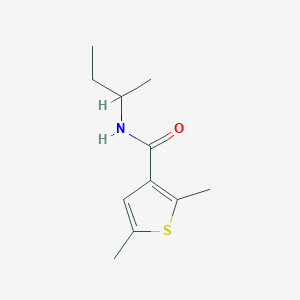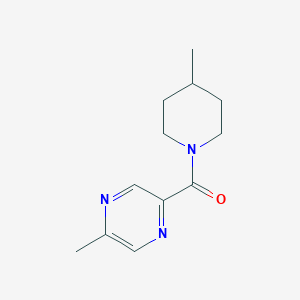![molecular formula C15H22N2O B7513672 [4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7513672.png)
[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone, commonly known as MDPK, is a synthetic designer drug that belongs to the cathinone family. It is a potent stimulant that is known to produce euphoria, increased energy, and alertness. MDPK has been classified as a Schedule I controlled substance in many countries due to its high potential for abuse and addiction. In recent years, there has been a growing interest in the scientific research application of MDPK, particularly in the fields of pharmacology and neuroscience.
Mécanisme D'action
MDPK works by binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, MDPK increases the concentration of dopamine in the synapse, leading to an increase in dopamine signaling. This increase in dopamine signaling is believed to be responsible for the drug's euphoric and stimulant effects.
Biochemical and Physiological Effects
MDPK has been shown to produce a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and arousal.
Avantages Et Limitations Des Expériences En Laboratoire
MDPK has several advantages and limitations when used in lab experiments. One advantage is its potent dopamine reuptake inhibition, which makes it a useful tool for studying the dopamine system. However, its high potential for abuse and addiction makes it difficult to use in animal studies. Additionally, its effects on other neurotransmitters such as norepinephrine and serotonin make it difficult to isolate its effects on the dopamine system.
Orientations Futures
There are several future directions for the scientific research application of MDPK. One direction is to investigate its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Another direction is to investigate its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Finally, there is a need for more research on the long-term effects of MDPK use on the brain and behavior.
Méthodes De Synthèse
MDPK is synthesized by combining 4-(Dimethylamino)benzaldehyde and 4-Methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
MDPK has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the drug's stimulant effects.
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-8-10-17(11-9-12)15(18)13-4-6-14(7-5-13)16(2)3/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRFAGXMNVCVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl]-(4-methylpiperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)

![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)

![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)